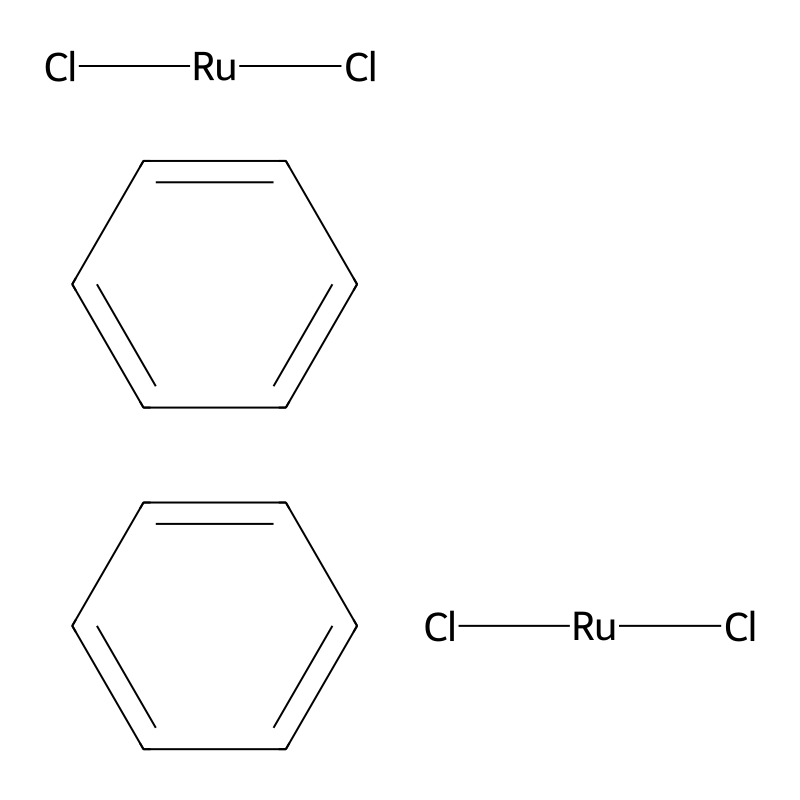Benzeneruthenium(II) chloride dimer

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Benzeneruthenium(II) chloride dimer is a coordination compound with the chemical formula C₁₂H₁₂Cl₄Ru₂. This compound features a dimeric structure where two ruthenium centers are bridged by chloride ligands. It typically appears as an orange-red to brown powder and has a molecular weight of 500.18 g/mol. The compound is known for its role as an effective catalyst in various organic reactions, particularly in hydrosilylation processes, where it facilitates the addition of silanes to alkenes or alkynes .
Catalyst for Nucleophilic Aromatic Substitution (SNAr) Reactions:
Benzeneruthenium(II) chloride dimer demonstrates catalytic activity in SNAr reactions, particularly involving fluoroarenes and cyclic amines. Studies have shown its effectiveness in converting fluorobenzene to various substituted products, such as methoxybenzene and ethoxybenzene, in the presence of corresponding alcohols and strong bases. Source: Sigma-Aldrich product page for Benzeneruthenium(II) chloride dimer:
Precatalyst for Hydrogenation Reactions:
This compound can act as a precatalyst for the hydrogenation of specific organic molecules, particularly β-keto esters. When activated under appropriate conditions, it facilitates the addition of hydrogen across the carbon-carbon double bond of the β-keto ester, leading to a saturated product. Source: Sigma-Aldrich product page for Benzeneruthenium(II) chloride dimer:
- Hydrosilylation: The compound catalyzes the addition of silanes to unsaturated organic compounds, enabling the formation of siloxanes.
- Cross-Coupling Reactions: It can facilitate the coupling of aryl halides with organometallic reagents, such as Grignard reagents, leading to the formation of biaryl compounds.
- Oxidative Addition and Reductive Elimination: The dimer undergoes oxidative addition with various substrates, followed by reductive elimination to yield products .
Benzeneruthenium(II) chloride dimer can be synthesized through various methods:
- Direct Reaction: The compound can be synthesized by reacting ruthenium(III) chloride with benzene in the presence of reducing agents under controlled conditions.
- Complexation Method: Another approach involves complexing ruthenium with benzene derivatives followed by chlorination to form the dimeric structure.
- Solvent-Free Synthesis: Recent advancements have explored solvent-free methods that utilize microwave irradiation to enhance reaction efficiency and yield .
The primary applications of Benzeneruthenium(II) chloride dimer include:
- Catalysis in Organic Synthesis: It is widely used as a catalyst for hydrosilylation and other organic transformations due to its high efficiency and selectivity.
- Material Science: The compound plays a role in developing advanced materials, including polymers and nanocomposites.
- Medicinal Chemistry: Potential applications in drug development are being explored, particularly in creating novel anticancer agents .
Benzeneruthenium(II) chloride dimer shares similarities with several other ruthenium-based compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Benzeneruthenium(II) chloride dimer | Dimeric | Hydrosilylation catalyst | Effective in catalyzing silane additions |
| Ruthenium(II) chloride | Monomeric | Catalysis | Simpler structure; less efficient for hydrosilylation |
| Ruthenium(II) acetylacetonate | Monomeric | Catalysis in organic synthesis | More versatile; used in diverse reactions |
| Ruthenocene | Organometallic | Electrochemical applications | Unique cyclic structure; different reactivity profile |
Benzeneruthenium(II) chloride dimer stands out due to its specific catalytic activity in hydrosilylation reactions, making it particularly valuable in organic synthesis compared to other similar ruthenium compounds .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







